Spermidine
Overview
Description
Mechanism of Action
Target of Action
Spermidine is a polyamine compound found in ribosomes and living tissues, playing various metabolic roles within organisms . It primarily targets the Beta-1 adrenergic receptor , Beta-2 adrenergic receptor , Thioredoxin reductase 1 , Gentamicin 3’-acetyltransferase , and This compound/putrescine-binding periplasmic protein . These targets play crucial roles in various biological processes, including gene regulation, cell proliferation and differentiation, and adaptation to various stresses .
Mode of Action
This compound interacts with its targets to synchronize an array of biological processes, such as Ca²⁺, Na⁺, K⁺ -ATPase , thus maintaining membrane potential and controlling intracellular pH and volume . It regulates biological processes, such as Ca²⁺ influx by glutamatergic N-methyl-D-aspartate receptor (NMDA receptor) , which has been associated with nitric oxide synthase (NOS) and cGMP/PKG pathway activation and a decrease of Na⁺, K⁺ -ATPase activity in cerebral cortex synaptosomes .
Biochemical Pathways
This compound is synthesized from putrescine, a process catalyzed by This compound synthase (SPDS) . It is also a precursor to other polyamines, such as spermine and thermospermine . This compound is involved in the Methionine Metabolism and This compound and Spermine Biosynthesis pathways . It plays a crucial role in the formation of aminopropylagmatine , a key intermediate in the biosynthesis of this compound .
Pharmacokinetics
This compound is found in almost all tissues in association with nucleic acids and is thought to help stabilize some membranes and nucleic acid structures . It is found as a cation at all pH values . In a study, it was found that this compound reached the highest serum concentration within 30 minutes after administration and returned to baseline levels within 4 hours .
Result of Action
This compound is a longevity agent in mammals due to various mechanisms of action . The main mechanism at the molecular level is autophagy , but evidence has been found for other mechanisms, including inflammation reduction , lipid metabolism , and regulation of cell growth, proliferation, and death . This compound has been theorized to promote autophagy via the MAPK pathway by inhibiting phosphorylation of raf .
Action Environment
This compound is critical for growth, development, environmental adaptation, and virulence in various organisms . It has been found to be important for hyphal growth, conidial production, DON biosynthesis, environmental stress response, and virulence in Fusarium species . Furthermore, this compound levels in the body are influenced by age, with levels declining as age increases .
Biochemical Analysis
Biochemical Properties
Spermidine is generated from putrescine by aminopropyltransferase this compound synthase (SpdS) . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .
Cellular Effects
This compound influences cell function by stabilizing DNA and RNA, modulating autophagy, and forming eIF5A . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its synthesis from putrescine by SpdS . During synthesis, the aminopropyl moiety is donated from decarboxylated S-adenosylmethionine to form putrescine .
Temporal Effects in Laboratory Settings
It is known that this compound plays a crucial role in various cellular functions, which could potentially change over time .
Dosage Effects in Animal Models
It is known that this compound has a significant impact on cellular functions, which could potentially vary with dosage .
Metabolic Pathways
This compound is involved in the metabolic pathway where putrescine is converted into this compound by SpdS . It interacts with various enzymes and cofactors in this process .
Transport and Distribution
Given its role in various cellular functions, it is likely that this compound interacts with various transporters and binding proteins .
Subcellular Localization
Given its role in stabilizing DNA and RNA, it is likely that this compound is localized in the nucleus and other compartments where these biomolecules are present .
Preparation Methods
Sabarubicin hydrochloride is synthesized starting from 14-acetoxyidarubicinone. The synthetic route involves the preparation of the doxorubicin analog 7-O-(α-l-daunosaminyl-α(1–4)-2-deoxy-l-fucosyl)-4-demethoxy-adriamycinone . The compound is then dissolved in saline (NaCl, 0.9%) immediately prior to use . Industrial production methods involve the combination of sabarubicin with other antitumor agents, such as cisplatin, to enhance its efficacy .
Chemical Reactions Analysis
Sabarubicin hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include saline (NaCl, 0.9%) and dimethyl sulfoxide . Major products formed from these reactions include the doxorubicin analog 7-O-(α-l-daunosaminyl-α(1–4)-2-deoxy-l-fucosyl)-4-demethoxy-adriamycinone .
Scientific Research Applications
Sabarubicin hydrochloride has been extensively studied for its antitumor activity. It has shown greater efficacy than doxorubicin in preclinical models and is currently in phase II clinical trials . Its promising antitumor activity has promoted considerable interest in combining sabarubicin with other antitumor agents. Sabarubicin hydrochloride has been used in trials studying the treatment of prostate cancer, testicular germ cell tumor, and unspecified adult solid tumors . It has also been used in combination with cisplatin for the treatment of small cell lung cancer .
Comparison with Similar Compounds
Sabarubicin hydrochloride is similar to other anthracyclines, such as doxorubicin and epirubicin. it exhibits superior antitumor efficacy, which is purported to be linked to the activation of p53-independent apoptosis . Other similar compounds include Men10749, a disaccharide with a different configuration at C-4’ of the proximal sugar . The unique structure of sabarubicin hydrochloride, particularly its disaccharide analog, distinguishes it from other anthracyclines and contributes to its enhanced efficacy .
Properties
IUPAC Name |
N'-(3-aminopropyl)butane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHGHQPFGPMSJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036645 | |
Record name | N-(3-Aminopropyl)-4-aminobutylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4036645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Spermidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
124-20-9 | |
Record name | Spermidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spermidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spermidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03566 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,4-Butanediamine, N1-(3-aminopropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(3-Aminopropyl)-4-aminobutylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4036645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-azaoctamethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPERMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U87FK77H25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Spermidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | Spermidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03566 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Spermidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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